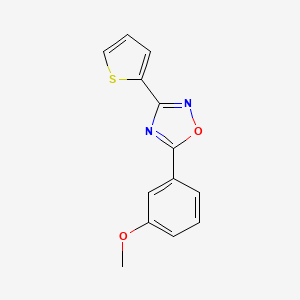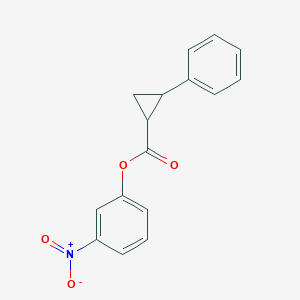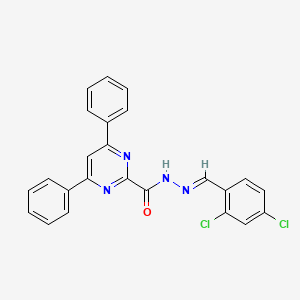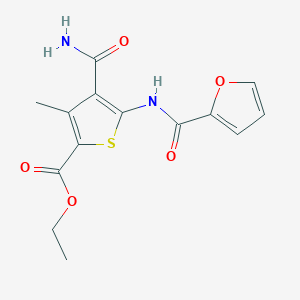
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound is also known as MOT, and it has a unique chemical structure that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been researched for their application as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting mild steel in sulfuric acid media, showing high inhibition efficiency attributed to the adsorption of oxadiazole molecules on the metal surface. This adsorption follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface, leading to reduced corrosion rates (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Antimicrobial and Antitubercular Activities
Oxadiazole derivatives, including those with the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The structure-activity relationship studies suggest that the introduction of the oxadiazole ring could enhance the antimicrobial efficacy of these molecules (Shingare et al., 2018).
Anticancer Activity
Research into oxadiazole derivatives has also extended to the evaluation of their anticancer activities. Compounds featuring the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole structure have been tested against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies have found that certain derivatives exhibit good to moderate anticancer activities, making them candidates for further investigation as potential anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Liquid Crystalline Properties
Oxadiazole derivatives, including those based on the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole framework, have been studied for their liquid-crystalline properties. These compounds exhibit nematic and smectic C type mesophases with a wide range of stability, indicating their potential for applications in advanced display technologies and other materials science fields (Cioancă et al., 2011).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including those with 5-(3-methoxyphenyl)-3-(2-thienyl) structures, have been synthesized and their nematocidal activities evaluated. Some of these compounds have shown promising activity against the pine wood nematode, Bursaphelenchus xylophilus, offering a new approach to managing this pest that affects forestry resources (Liu, Wang, Zhou, & Gan, 2022).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-5-2-4-9(8-10)13-14-12(15-17-13)11-6-3-7-18-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYSZXBSIVBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)
